6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

Alpidem Synthesis GABA-A Modulator Process Chemistry

Pharmaceutical manufacturers synthesizing Alpidem under GMP conditions require the exact 6-chloro and 4-chlorophenyl substitution pattern. CAS 365213-33-8 is the non-negotiable penultimate intermediate for producing pharmacologically equivalent Alpidem. • Direct conversion via acylation with dipropylamine ensures process reliability and regulatory compliance. • Substituting des-6-chloro or des-4-chlorophenyl analogs produces incorrect API, failing identity testing and pharmacological equivalence. • Distinctive melting point (140-142 °C) and molecular weight (320.2 g/mol) enable unambiguous identification via HPLC-UV/vis, LC-MS, and DSC.

Molecular Formula C16H15Cl2N3
Molecular Weight 320.2 g/mol
CAS No. 365213-33-8
Cat. No. B026221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
CAS365213-33-8
Synonyms6-Chloro-2-(4-chlorophenyl)-3-(N,N-dimethylaminomethylene)imidazo[1,2-a]pyridine
Molecular FormulaC16H15Cl2N3
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3
InChIKeyOCVHNRLYRKDDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Overview


6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine (CAS 365213-33-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a 6-chloro substituent, a 4-chlorophenyl group at position 2, and an N,N-dimethylmethanamine side chain at position 3. This compound serves as a critical synthetic intermediate in the preparation of Alpidem, a selective GABA-A receptor modulator [1]. Its molecular formula is C₁₆H₁₅Cl₂N₃ with a molecular weight of 320.2 g/mol, and it is supplied as a white solid with a melting point of 140–142 °C .

Why Generic Analogs Cannot Replace This Intermediate


While the imidazo[1,2-a]pyridine-3-methanamine scaffold is associated with diverse biological activities, including GABA-A receptor modulation, the specific 6-chloro and 4-chlorophenyl substitution pattern of CAS 365213-33-8 is non-negotiable for its validated role as an Alpidem precursor. Alpidem’s pharmacological profile depends on these exact halogen substitutions to achieve high-affinity, selective binding at the omega-1 (BZ1) modulatory site of the GABA-A receptor complex [1]. Substitution of the 6-chloro or 4-chlorophenyl motifs, as seen in close analogs such as CAS 338415-39-7 (lacking the 6-chloro), structurally precludes the final synthetic step or results in molecules with fundamentally different receptor affinity and selectivity, thereby failing to serve as a viable intermediate for Alpidem research or production [2].

Evidence Differentiating This Compound from Closest Analogs


Unique Role as Direct Alpidem Precursor

CAS 365213-33-8 is the direct synthetic precursor to Alpidem (6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide) via a one-step acylation reaction. The 6-chloro and 4-chlorophenyl groups are essential structural features of the final drug molecule. Its closest in-class comparator, the des-6-chloro analog 2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine (CAS 338415-39-7), cannot be transformed into Alpidem because the 6-position chlorine atom is required for the final product's interaction with the GABA-A receptor and for the correct synthetic pathway [1].

Alpidem Synthesis GABA-A Modulator Process Chemistry

Key Intermediate in the Industrial Route to Alpidem

The synthetic pathway disclosed in US4382938A shows that 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid (derived from CAS 365213-33-8) is the key intermediate that is coupled with dipropylamine to form Alpidem. Alternative in-class imidazo[1,2-a]pyridine-3-methanamines with different substituents at the 6-position (e.g., methyl or hydrogen) or at the 2-phenyl ring (e.g., 4-methylphenyl as in Zolpidem impurities) lead to different final compounds with distinct pharmacological profiles, such as Zolpidem (CAS 106961-33-5) or its impurities, which are selective for the BZ1 site but are not Alpidem [1].

Process Chemistry Alpidem Production GABA-A Agonist

Physicochemical Identity vs. Structural Analogs

CAS 365213-33-8 is available as a white solid with a melting point of 140–142 °C and a purity of ≥97% (HPLC), as provided by Toronto Research Chemicals (TRC) . Its closely related structural analog, the des-6-chloro compound (CAS 338415-39-7), exhibits a predicted density of 1.19±0.1 g/cm³ and a lower molecular weight (285.77 g/mol vs. 320.2 g/mol) due to the absence of one chlorine atom . These distinct physicochemical properties allow analytical chemists to unambiguously identify and quantify the correct Alpidem intermediate in reaction monitoring and quality control workflows, preventing misidentification with other in-process impurities.

Analytical Chemistry Reference Standard Quality Control

Optimal Procurement Scenarios


GMP Alpidem API Manufacturing

Pharmaceutical manufacturers synthesizing Alpidem under GMP conditions should procure CAS 365213-33-8 as the penultimate intermediate. Its direct conversion to Alpidem via acylation with dipropylamine [1] ensures process reliability and regulatory compliance. Substituting with a des-6-chloro or des-4-chlorophenyl analog would produce an incorrect API, failing identity testing and pharmacological equivalence requirements.

GABA-A Receptor Pharmacology Research

Neuroscience laboratories investigating GABA-A receptor subtype selectivity require CAS 365213-33-8 to prepare Alpidem, a prototypical omega-1 (BZ1) selective anxiolytic. Using alternative imidazo[1,2-a]pyridine intermediates such as the Zolpidem precursor (CAS 106961-33-5) would yield a hypnotic agent with a different receptor activation profile, confounding experimental outcomes .

Analytical Reference Standard for Impurity Profiling

Quality control and analytical R&D units should purchase CAS 365213-33-8 as a certified reference standard (e.g., TRC-C365580) to quantify residual starting material or process impurities in Alpidem drug substance batches. Its distinctive melting point (140–142 °C) and molecular weight (320.2 g/mol) allow for unambiguous identification via HPLC-UV/vis, LC-MS, and differential scanning calorimetry (DSC).

Medicinal Chemistry SAR Exploration

Medicinal chemists designing novel GABA-A modulators can use CAS 365213-33-8 as a starting scaffold for parallel synthesis of acetamide analogs. By varying the amine component while retaining the 6-chloro-2-(4-chlorophenyl) core, researchers can systematically probe the structure-activity relationship (SAR) at the 3-position, as demonstrated in the original Alpidem patent [1].

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